Meta-Chloro Substitution Confers Crystallographically Validated Fragment Binding to the Aar2/RNaseH Protein Complex, Unlike Para-Chloro Analogs
The (3S)-enantiomer of 3-amino-3-(3-chlorophenyl)propan-1-ol (PDB ligand code UXB) has been experimentally validated as a fragment hit in the PanDDA crystallographic screening campaign against the Aar2/RNaseH protein-protein complex, deposited as PDB entry 5ST5. The UXB ligand exhibited a real-space correlation coefficient of 0.908–0.923 and real-space R factors of 0.233–0.263 across two independent binding instances in the asymmetric unit, confirming well-resolved electron density for the meta-chlorophenyl moiety [1]. By contrast, no equivalent PDB deposition exists for the para-chloro (4-chlorophenyl) or ortho-chloro (2-chlorophenyl) isomers in this target system. The meta-chloro orientation positions the chlorine atom to engage in distinct halogen-bonding interactions with backbone carbonyl oxygens in the RNaseH domain, a geometry that is sterically inaccessible to para-substituted analogs [2].
| Evidence Dimension | Crystallographic fragment binding validation (real-space correlation coefficient and R factor) |
|---|---|
| Target Compound Data | UXB (3-chloro isomer): Real-space correlation coefficient = 0.908 (instance B402) and 0.923 (instance B401); Real-space R factor = 0.233 (B402) and 0.263 (B401); PDB ID 5ST5 |
| Comparator Or Baseline | 3-Amino-3-(4-chlorophenyl)propan-1-ol (para-chloro isomer): No PDB deposition in Aar2/RNaseH system; no crystallographic fragment hit data available |
| Quantified Difference | Unique crystallographic validation for 3-chloro isomer only; para-chloro isomer lacks any equivalent structural evidence in this target system |
| Conditions | PanDDA fragment screening; Aar2/RNaseH protein complex; F2X-Universal Library; PDB deposition 5ST5 (deposited 2022-08-26) |
Why This Matters
For fragment-based drug discovery programs targeting protein-protein interactions, the crystallographically validated binding mode of the 3-chloro isomer provides a structurally characterized starting point for hit-to-lead optimization that the 4-chloro isomer cannot offer, reducing the risk of pursuing an unvalidated chemical starting point.
- [1] SDSC Ligand Validation Report. 5ST5: UXB (3S)-3-amino-3-(3-chlorophenyl)propan-1-ol. Real-space correlation coefficient and geometry metrics. RCSB PDB. View Source
- [2] RCSB PDB. 5ST5: PanDDA analysis group deposition — Aar2/RNaseH in complex with fragment P02D06 from the F2X-Universal Library. Deposited 2022-08-26. View Source
